molecular formula C13H20N2 B1291353 1-Benzyl-2-methylpiperidin-4-amine CAS No. 321345-30-6

1-Benzyl-2-methylpiperidin-4-amine

Cat. No. B1291353
M. Wt: 204.31 g/mol
InChI Key: ZXRSAZKEWVLRNS-UHFFFAOYSA-N
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Description

The compound "1-Benzyl-2-methylpiperidin-4-amine" is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is a derivative of piperidine, a six-membered heterocyclic amine, which is a common motif in many pharmaceutical compounds. The benzyl and methyl groups attached to the piperidine ring can influence the compound's physical, chemical, and biological properties, making it a valuable target for synthesis and study in various chemical contexts .

Synthesis Analysis

The synthesis of piperidine derivatives, including those similar to "1-Benzyl-2-methylpiperidin-4-amine," has been explored in several studies. For instance, the addition of benzylamine to β-nitrostyrene followed by reduction and cyclization has been used to obtain substituted phenylpiperazines . Another approach involves the regio- and stereospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides to yield trans-3-amino-1-benzylpiperidin-4-ols . Additionally, reductive alkylation methods have been employed to synthesize benzyl derivatives of heterocyclic amines . Palladium-catalyzed coupling of benzyl alcohols with primary amines has also been reported to selectively synthesize imines and secondary amines . These methods highlight the versatility and creativity in the synthesis of piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including benzyl and methyl substituted compounds, is crucial for their chemical reactivity and interaction with biological targets. Crystallographic studies have been conducted to determine the structures of related compounds, confirming the presence of conformational differences and hydrogen-bonding interactions in the solid state . Such structural analyses are essential for understanding the properties and potential applications of these molecules .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are significant for their functionalization and application in the synthesis of more complex molecules. For example, the synthesis of polycyclic indole derivatives has been achieved through acid-catalyzed reactions of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one . The reaction mechanisms often involve cyclizations and are influenced by the substituents on the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Benzyl-2-methylpiperidin-4-amine" and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their practical applications in synthesis and drug development. For instance, the synthesis of a benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride demonstrates the importance of optimizing reaction conditions to achieve high yields and desired properties for industrial-scale production .

Scientific Research Applications

Mass Spectrometry Analysis

  • A study by Chai et al. (2017) explored the fragmentation of protonated 1-benzoylamines, including compounds similar to 1-Benzyl-2-methylpiperidin-4-amine, in electrospray ionization tandem mass spectrometry. It revealed the benzoyl cation as a hydride acceptor in the gas phase, which is significant for understanding the behavior of these compounds in mass spectrometry analysis (Chai, Shao, Wang, & Wang, 2017).

Synthesis of S,N-disubstituted Derivatives

  • Pospieszny and Wyrzykiewicz (2008) reported the synthesis of new S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil, a process related to the manipulation of compounds akin to 1-Benzyl-2-methylpiperidin-4-amine. This synthesis is important in the development of novel chemical entities (Pospieszny & Wyrzykiewicz, 2008).

Synthesis of Pharmaceutical Intermediates

  • Koroleva et al. (2012) discussed the efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in the production of imatinib, highlighting the role of similar amines in pharmaceutical manufacturing (Koroleva et al., 2012).

Stereochemistry and Isotope Effects

  • Research by Perrin et al. (2005) on β-deuterium isotope effects on amine basicities, involving compounds like 1-benzyl-4-methylpiperidine, contributes to understanding the stereochemistry and electronic effects in amines (Perrin, Ohta, Kuperman, Liberman, & Erdélyi, 2005).

Reactivity in Heterocyclic Chemistry

  • A study by Ibenmoussa et al. (1998) on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, related to 1-Benzyl-2-methylpiperidin-4-amine, provides insights into the reactivity and potential applications in heterocyclic chemistry (Ibenmoussa et al., 1998).

NMR Spectroscopy and Structural Analysis

  • Gholivand et al. (2005) used NMR spectroscopy to characterize N-benzoyl-N', N''-bis(piperidine) phosphoric triamides, demonstrating the utility of such techniques in elucidating the structure of similar amines (Gholivand et al., 2005).

Synthesis of Indole Derivatives

  • Research by Hao et al. (2014) on the synthesis of N-substituted indole derivatives, using components like cyclic secondary amines, paves the way for applications in creating complex organic molecules (Hao, Geng, Zhang, & Xi, 2014).

Safety And Hazards

1-Benzyl-2-methylpiperidin-4-amine poses certain safety risks:



  • Hazard Statements : May cause skin and eye irritation. Handle with care.

  • Precautionary Measures : Use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area.

  • Storage : Store at room temperature away from direct sunlight.


Future Directions

Researchers should explore the compound’s pharmacological potential, including its receptor interactions, therapeutic applications, and toxicity profiles. Additionally, further synthetic modifications could lead to novel derivatives with improved properties.


properties

IUPAC Name

1-benzyl-2-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-9-13(14)7-8-15(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRSAZKEWVLRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620153
Record name 1-Benzyl-2-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-methylpiperidin-4-amine

CAS RN

321345-30-6
Record name 1-Benzyl-2-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-methylpiperidin-4-amine
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